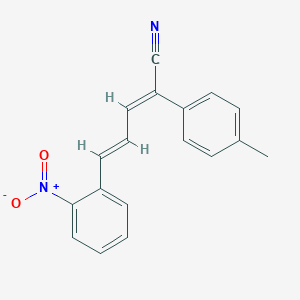
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is known for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is complex and not fully understood. However, it is known to undergo a photochemical reaction when exposed to light, resulting in the formation of a highly reactive species. This reactive species can interact with various cellular components, leading to the detection of ROS or the induction of cell death in cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile are dependent on its specific application. As a fluorescent probe, it has been shown to selectively detect ROS in cells, providing insight into oxidative stress and inflammation. As a photosensitizer, it has been shown to induce cell death in cancer cells through the generation of reactive oxygen species. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a tool for the study of protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is its selectivity for ROS detection and its ability to induce cell death in cancer cells. Additionally, its fluorescent properties make it a useful tool for imaging cellular processes. However, its photochemical reactivity can also be a limitation, as it requires careful handling and storage to prevent unintended reactions.
Orientations Futures
There are several potential future directions for research on 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile. One area of interest is its potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of certain inflammatory enzymes. Additionally, further studies on its mechanism of action could lead to the development of more effective cancer therapies. Finally, its use as a tool for the study of protein-protein interactions could lead to a better understanding of cellular signaling pathways.
Méthodes De Synthèse
The synthesis of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 2-nitrobenzaldehyde, 4-methylbenzaldehyde, and malononitrile in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a tool for the study of protein-protein interactions.
Propriétés
Numéro CAS |
125369-76-8 |
|---|---|
Nom du produit |
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile |
Formule moléculaire |
C18H14N2O2 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
(2E,4E)-2-(4-methylphenyl)-5-(2-nitrophenyl)penta-2,4-dienenitrile |
InChI |
InChI=1S/C18H14N2O2/c1-14-9-11-15(12-10-14)17(13-19)7-4-6-16-5-2-3-8-18(16)20(21)22/h2-12H,1H3/b6-4+,17-7- |
Clé InChI |
UPYKHGUZZKOQBB-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C\C=C\C2=CC=CC=C2[N+](=O)[O-])/C#N |
SMILES |
CC1=CC=C(C=C1)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N |
SMILES canonique |
CC1=CC=C(C=C1)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Synonymes |
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



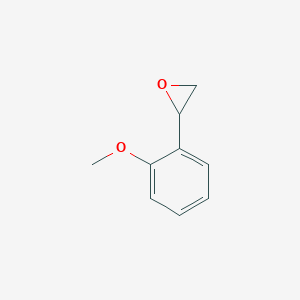
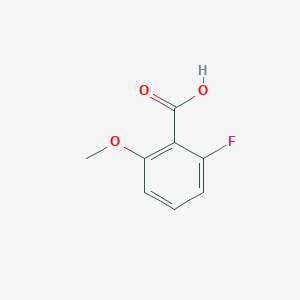
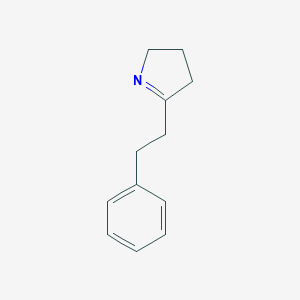
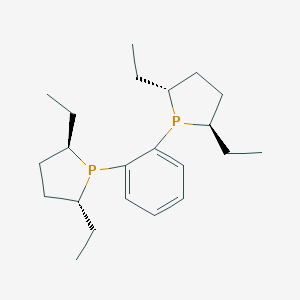
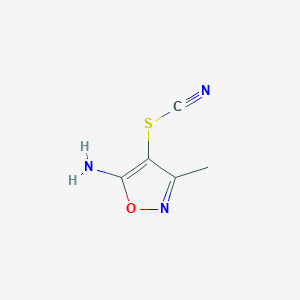
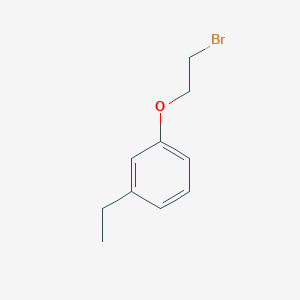
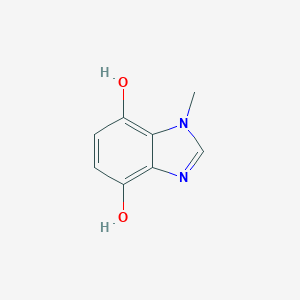
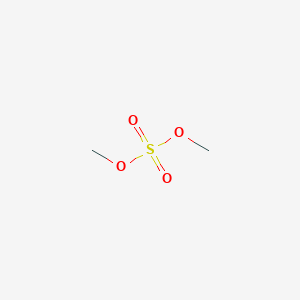
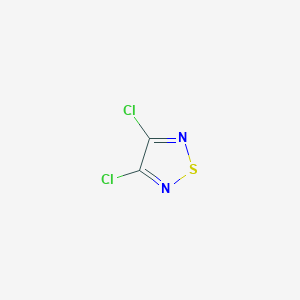
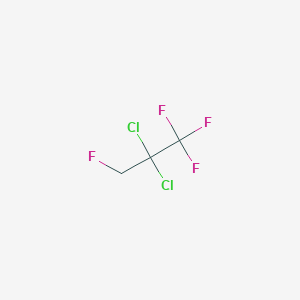

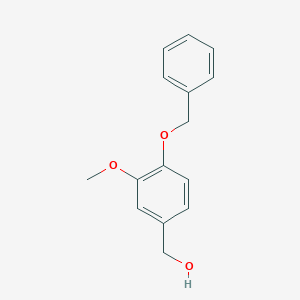
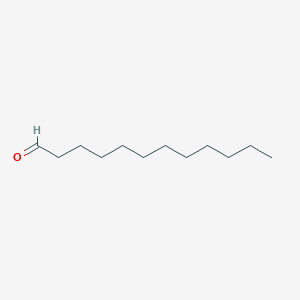
![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)